REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([C:5]([OH:7])=[O:6])[CH2:2]1.[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=1[F:17].[CH:18]([O-])([O-])OC.CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CO.S(=O)(=O)(O)O>C(Cl)Cl>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]2[CH2:4][CH:3]([C:5]([O:7][CH3:18])=[O:6])[CH2:2]2)=[CH:11][C:10]=1[F:17] |f:4.5|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
81.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)F
|
Name
|
methyl orthoformate
|
Quantity
|
219 mL
|
Type
|
reactant
|
Smiles
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C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion-wise (exothermic)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
CUSTOM
|
Details
|
The organic layer was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(CN2CC(C2)C(=O)OC)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |